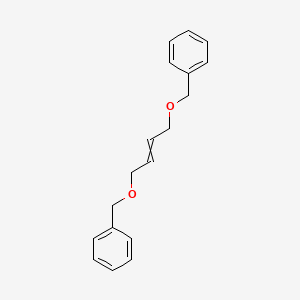

cis-1,4-Dibenzyloxy-2-butene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H20O2 |

|---|---|

Molecular Weight |

268.3 g/mol |

IUPAC Name |

4-phenylmethoxybut-2-enoxymethylbenzene |

InChI |

InChI=1S/C18H20O2/c1-3-9-17(10-4-1)15-19-13-7-8-14-20-16-18-11-5-2-6-12-18/h1-12H,13-16H2 |

InChI Key |

SHOJWWNYFPQUHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCC=CCOCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Cis 1,4 Dibenzyloxy 2 Butene

Established Reaction Pathways for the Preparation of cis-1,4-Dibenzyloxy-2-butene (B3150486)

Traditional methods for synthesizing this compound primarily rely on well-understood nucleophilic substitution reactions, with a focus on maintaining the specific cis stereochemistry of the central double bond.

The most common and established method for preparing this compound is through a Williamson ether synthesis. This reaction involves the alkylation of cis-2-butene-1,4-diol (B44940) with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride.

The general mechanism proceeds in two main steps:

Deprotonation: The diol is treated with a strong base, typically sodium hydride (NaH), in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The base removes the acidic protons from the two hydroxyl groups, forming a disodium (B8443419) alkoxide intermediate.

Nucleophilic Substitution: The resulting dialkoxide, a potent nucleophile, then reacts with two equivalents of a benzyl halide. The alkoxide oxygen atoms attack the benzylic carbon, displacing the halide ion in an SN2 reaction to form the desired dibenzyl ether.

The reaction conditions are crucial to ensure high yields and prevent side reactions. An excess of the benzyl halide may be used to drive the reaction to completion. The temperature is typically maintained at or below room temperature to control the reaction rate and minimize potential side reactions, including elimination or isomerization.

Table 1: Typical Reagents and Conditions for Williamson Ether Synthesis

| Reagent/Parameter | Typical Choice | Function |

|---|---|---|

| Starting Diol | cis-2-Butene-1,4-diol | Provides the C4 backbone and hydroxyl groups |

| Alkylating Agent | Benzyl bromide or Benzyl chloride | Source of the benzyl groups |

| Base | Sodium hydride (NaH) | Deprotonates the hydroxyl groups |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Aprotic polar solvent to dissolve reactants |

| Temperature | 0°C to room temperature | Controls reaction rate and minimizes side reactions |

Maintaining the cis configuration of the double bond is a critical challenge in the synthesis of this compound. The trans isomer is thermodynamically more stable, and reaction conditions can sometimes lead to unwanted isomerization. Stereoselective synthesis aims to either start with a precursor that already has the desired stereochemistry and preserve it, or to create the cis double bond during the reaction sequence.

One effective strategy is the stereoselective reduction of 2-butyne-1,4-diol (B31916). The triple bond of the alkyne can be partially hydrogenated to a cis-alkene using specific catalysts. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is the classic reagent for this transformation. The hydrogenation is carried out under a hydrogen atmosphere, and the catalyst's reduced activity prevents over-reduction to the corresponding alkane. Once cis-2-butene-1,4-diol is formed, it can be converted to the target compound via the alkylation reaction described previously.

Another approach involves starting with precursors where the cis geometry is already fixed, such as maleic anhydride (B1165640). Through a series of reduction steps, maleic anhydride can be converted to cis-2-butene-1,4-diol, which then undergoes benzylation. It is imperative that the reaction conditions for the subsequent benzylation step are mild enough to avoid isomerization of the double bond.

Novel and Optimized Synthetic Strategies for this compound

Recent research has focused on developing more efficient, sustainable, and selective methods for synthesizing this compound. These strategies often involve advanced catalytic systems and adherence to the principles of green chemistry.

Catalysis offers significant advantages over stoichiometric methods, including milder reaction conditions, higher selectivity, and reduced waste.

Phase-Transfer Catalysis (PTC): In the Williamson ether synthesis, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), can be employed. This allows the reaction to be carried out in a two-phase system (e.g., aqueous NaOH and an organic solvent like toluene), avoiding the need for hazardous and moisture-sensitive reagents like sodium hydride. The catalyst transports the hydroxide (B78521) ion into the organic phase to deprotonate the diol, and then transports the resulting alkoxide back to the organic phase to react with the benzyl halide. This method simplifies the procedure and often improves yields.

Transition Metal Catalysis: Palladium-catalyzed reactions have shown great promise for the stereoselective synthesis of functionalized (Z)-alkenes. For instance, methods involving the palladium-catalyzed decarboxylative acyloxylation of vinyl ethylene (B1197577) carbonates can produce (Z)-2-butene-1,4-diol monoesters with high regio- and stereoselectivity. While not a direct synthesis of the dibenzyloxy derivative, these methodologies establish a precedent for using transition metal catalysts to control the stereochemistry of 1,4-disubstituted-2-butenes. Similar catalytic systems could potentially be adapted for direct benzylation reactions.

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This involves several key considerations:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. The Williamson ether synthesis has a good atom economy, with the main byproduct being a simple salt (e.g., NaBr).

Use of Safer Solvents: Replacing hazardous solvents like DMF with greener alternatives. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or even solvent-free conditions, are being explored.

Catalysis: As mentioned, using catalytic amounts of a substance instead of stoichiometric reagents reduces waste and often allows for more efficient reactions under milder conditions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. The development of highly active catalysts can facilitate lower reaction temperatures.

An optimized "green" synthesis might involve a phase-transfer catalyzed reaction using a biodegradable solvent and a recyclable catalyst, thereby minimizing both waste and environmental hazard.

Structural Confirmation and Isomeric Purity Assessment of this compound

Once synthesized, the identity and purity of this compound must be rigorously confirmed. This involves a combination of spectroscopic and chromatographic techniques to verify the molecular structure and quantify the amount of any isomeric impurity, particularly the trans-isomer.

The primary methods for structural elucidation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for confirming the structure.

In the ¹H NMR spectrum , key signals include a triplet for the vinylic protons (-CH=CH-) around 5.7-5.9 ppm. The coupling constant (J-value) between these protons is typically around 11 Hz, which is characteristic of a cis relationship. The methylene (B1212753) protons (-OCH₂-) adjacent to the double bond appear as a doublet around 4.1 ppm, and the benzylic protons (-OCH₂Ph) show a singlet around 4.5 ppm. The aromatic protons of the benzyl groups appear in the 7.2-7.4 ppm region.

The ¹³C NMR spectrum will show distinct signals for the vinylic carbons (~129 ppm), the aliphatic methylene carbons (~66 ppm), the benzylic carbons (~72 ppm), and the aromatic carbons.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Characteristic peaks include C-O ether stretching around 1100 cm⁻¹, C=C alkene stretching near 1650 cm⁻¹, and =C-H bending for a cis-disubstituted alkene around 700 cm⁻¹.

Mass Spectrometry (MS): MS provides the molecular weight of the compound (268.35 g/mol ) and information about its fragmentation pattern, further confirming the identity.

Isomeric Purity Assessment is crucial, as the trans-isomer is a common impurity.

High-Performance Liquid Chromatography (HPLC): HPLC is an effective method for separating the cis and trans isomers. Using a suitable stationary phase (e.g., silica (B1680970) gel or a C18 column) and mobile phase, the two isomers can be resolved into distinct peaks, allowing for their quantification.

Gas Chromatography (GC): GC can also be used to separate the volatile isomers based on their different boiling points and interactions with the stationary phase.

¹H NMR Spectroscopy: High-resolution ¹H NMR can also be used to assess purity. The vinylic protons of the trans-isomer will have a different chemical shift and a larger coupling constant (typically >15 Hz) compared to the cis-isomer, allowing for the detection and quantification of the impurity.

Table 2: Key Analytical Data for Structural Confirmation

| Technique | Expected Observation for this compound |

|---|---|

| ¹H NMR | Vinylic protons: ~5.8 ppm (triplet, J ≈ 11 Hz) |

| ¹³C NMR | Vinylic carbons: ~129 ppm; Methylene carbons: ~66 ppm |

| IR | C-O stretch (~1100 cm⁻¹), cis =C-H bend (~700 cm⁻¹) |

| HPLC | Distinct retention time from the trans-isomer |

Spectroscopic Techniques for Stereochemical Elucidation

Spectroscopic methods are indispensable for confirming the structure and, crucially, the stereochemistry of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, is a primary tool for this purpose. nih.gov

In the 1H NMR spectrum of this compound, the chemical shifts and coupling constants of the vinylic and methylene protons are characteristic of the cis-isomer. The two vinylic protons are chemically equivalent and typically appear as a triplet due to coupling with the adjacent methylene protons. The methylene protons adjacent to the oxygen atoms will also show a characteristic splitting pattern, appearing as a doublet. The benzylic protons and the aromatic protons of the benzyl groups will also be present in the spectrum, further confirming the structure. docbrown.info

The 13C NMR spectrum provides complementary information. The number of distinct carbon signals confirms the symmetry of the molecule. The chemical shifts of the olefinic carbons in the cis-isomer are typically different from those of the trans-isomer, providing a clear method for differentiation. rsc.org

Table 2: Expected 1H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Vinylic (CH=CH) | ~5.7-5.9 | Triplet |

| Methylene (OCH2) | ~4.1-4.3 | Doublet |

| Benzylic (C6H5CH2) | ~4.5 | Singlet |

| Aromatic (C6H5) | ~7.2-7.4 | Multiplet |

Chromatographic Separation for Isomeric Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the analysis and separation of the cis- and trans-isomers of 1,4-Dibenzyloxy-2-butene. nih.govsemanticscholar.org Given that the synthesis may not be perfectly stereospecific, it is crucial to have a reliable method to determine the isomeric purity of the final product.

The separation of geometric isomers like cis- and trans-1,4-Dibenzyloxy-2-butene can be challenging due to their similar physical properties. However, specialized HPLC columns can effectively resolve these isomers. Chiral stationary phases, such as those based on Pirkle-type columns or polysaccharide derivatives, have been shown to be effective in separating the geometric isomers of related compounds like 2-butene-1,4-diol (B106632). nih.govzju.edu.cn The differential interaction of the cis and trans isomers with the stationary phase allows for their separation.

The choice of the mobile phase is also critical for achieving good resolution. A mixture of a nonpolar solvent like hexane (B92381) and a more polar modifier such as ethanol (B145695) or isopropanol (B130326) is commonly used in normal-phase HPLC for this type of separation. zju.edu.cn The optimization of the mobile phase composition is a key step in developing a robust analytical method.

Table 3: HPLC Parameters for Isomeric Analysis of 1,4-Dibenzyloxy-2-butene Analogs

| Parameter | Typical Conditions | Rationale |

| Stationary Phase | Chiral columns (e.g., (S,S)-Whelk-O 1, ChiraSpher) nih.govzju.edu.cn | Provides the necessary selectivity for separating geometric isomers. |

| Mobile Phase | Hexane/Ethanol or Hexane/Isopropanol mixtures zju.edu.cn | Allows for the fine-tuning of retention times and resolution. |

| Detection | UV detector (at a wavelength where the benzyl groups absorb) | Provides sensitive detection of the aromatic compound. |

Reactivity Profiles and Mechanistic Investigations of Cis 1,4 Dibenzyloxy 2 Butene

Olefin Metathesis Reactions Involving the cis-Double Bond

Olefin metathesis is a powerful class of reactions that enables the formation of new carbon-carbon double bonds by rearranging the fragments of alkenes. Catalyzed by transition metal complexes, typically involving ruthenium or molybdenum, this methodology has broad applications in organic synthesis. The reactivity of the cis-double bond in cis-1,4-dibenzyloxy-2-butene (B3150486) makes it a potential substrate for various metathesis transformations.

Cross-Metathesis Applications and Stereochemical Outcomes

Cross-metathesis (CM) involves the reaction between two different olefin partners. For a symmetrical, functionalized substrate like this compound, CM can provide a direct route to more complex, difunctional molecules. While specific studies on the cross-metathesis of this compound are not extensively detailed in the literature, significant insights can be drawn from its close analogue, cis-1,4-diacetoxy-2-butene (B1582018).

Research on the cross-metathesis of cis-1,4-diacetoxy-2-butene with methyl oleate (B1233923), a renewable oleochemical, has been successfully demonstrated using various ruthenium-based catalysts. The reaction yields valuable α,ω-difunctional monomers suitable for polymer synthesis. The reaction is generally driven to completion by the release of a volatile olefin byproduct, such as ethylene (B1197577), when a terminal alkene is used as the partner.

The stereochemical outcome of cross-metathesis reactions generally favors the formation of the more thermodynamically stable trans (E)-isomer of the newly formed double bond. While specialized catalysts have been developed for Z-selective metathesis, standard Grubbs and Hoveyda-Grubbs type catalysts typically yield predominantly E-alkenes. The reaction conditions, including catalyst choice and temperature, can influence the E/Z selectivity. For instance, in the reaction of methyl oleate with cis-1,4-diacetoxy-2-butene, elevating the temperature was found to favor the cross-metathesis products over self-metathesis.

| Partner Olefin | Catalyst | Conditions | Key Findings | Reference |

| Methyl Oleate | Schiff base ruthenium catalyst ([Ru]-7) | Toluene, 50 °C, 5 h | High conversion and selectivity for CM products were achieved. The reaction produces methyl 11-acetoxyundec-9-enoate and undec-2-enyl acetate (B1210297). | |

| Ethyl Oleate | Hoveyda-Grubbs type catalysts | Not specified | The efficiency of the reaction is influenced by the N-heterocyclic carbene (NHC) ligand on the ruthenium catalyst. | |

| Terminal 1,3-diene | Hoveyda–Grubbs 2nd Gen. | CH₂Cl₂, rt, 60 min | The terminal olefin of the diene partner reacted effectively under CM conditions. |

This table is based on data for the analogous compound cis-1,4-diacetoxy-2-butene to illustrate the expected reactivity of this compound.

Ring-Closing Metathesis (RCM) and Ring-Opening Metathesis Polymerization (ROMP) Potential

Ring-Closing Metathesis (RCM) is an intramolecular variant of olefin metathesis that is widely used to synthesize unsaturated cyclic compounds from acyclic dienes. The reaction is driven by the formation of a stable cyclic alkene and the release of a small, volatile byproduct like ethylene. As a standalone molecule, this compound is not a substrate for RCM because it is not a diene. However, it serves as a valuable four-carbon building block that can be elaborated into an RCM precursor. For instance, selective debenzylation of one terminus followed by etherification with an olefin-containing alcohol (e.g., 4-penten-1-ol) would generate a diene suitable for RCM, leading to the formation of a functionalized cycloalkene.

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization that uses strained cyclic olefins as monomers. The relief of ring strain provides the thermodynamic driving force for the polymerization process. Since this compound is an acyclic olefin, it cannot undergo ROMP as a monomer. However, it has the potential to participate in related metathesis polymerization reactions in two primary ways:

Acyclic Diene Metathesis (ADMET) Polymerization: In this step-growth polymerization, this compound could act as a comonomer with an α,ω-diene. The reaction would proceed with the elimination of a small olefin, leading to the incorporation of the -(OCH₂CH=CHCH₂O)- unit into a linear polymer chain.

Chain Transfer Agent in ROMP: In the ROMP of cyclic monomers, acyclic olefins can act as chain transfer agents (CTAs) to control the molecular weight of the resulting polymer. The addition of this compound to a ROMP reaction could cap the growing polymer chains, with the efficiency of chain transfer depending on the catalyst and reaction conditions.

Nucleophilic Substitution and Addition Reactions at Allylic Positions of this compound

The structure of this compound features two key reactive sites: the benzyloxy groups at the allylic positions and the central carbon-carbon double bond. These sites are susceptible to nucleophilic substitution and addition reactions, respectively.

Transformations of Benzyloxy Moieties

The benzyloxy groups in this compound are benzyl (B1604629) ethers, which are commonly used as protecting groups for alcohols in organic synthesis due to their stability under a wide range of conditions. Their removal (debenzylation) to unmask the corresponding alcohol, cis-2-butene-1,4-diol (B44940), is a key transformation. Several methods are available for this purpose, differing in their mechanisms and compatibility with the central alkene functionality.

Catalytic Hydrogenolysis: This is a common method for cleaving benzyl ethers. The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas (H₂). A significant drawback of this method in the context of this compound is that the conditions required for hydrogenolysis will also reduce the carbon-carbon double bond, leading to the formation of 1,4-butanediol (B3395766) rather than the desired unsaturated diol.

Lewis Acid-Mediated Cleavage: Strong Lewis acids can effect the cleavage of benzyl ethers while leaving the double bond intact. Reagents such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) are effective for this transformation. Combinations of Lewis acids and nucleophilic scavengers can provide milder conditions and improved selectivity.

Oxidative Cleavage: Oxidizing agents can also be used for debenzylation. For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is effective for cleaving p-methoxybenzyl (PMB) ethers and has been adapted for simple benzyl ethers through visible-light-mediated protocols. This method offers a mild alternative that is compatible with alkenes.

| Method | Reagent(s) | Expected Product(s) | Notes | Reference(s) |

| Catalytic Hydrogenolysis | H₂, Pd/C | 1,4-Butanediol | Reduces both the benzyl C-O bond and the C=C double bond. | |

| Lewis Acid Cleavage | BCl₃·SMe₂ | cis-2-Butene-1,4-diol | Effective under mild conditions and tolerates the alkene functionality. | |

| Oxidative Cleavage | DDQ, visible light | cis-2-Butene-1,4-diol | A mild method compatible with alkenes, azides, and alkynes. |

Addition Across the cis-Double Bond

The π-electrons of the double bond in this compound make it nucleophilic and susceptible to electrophilic addition reactions. In such a reaction, an electrophile adds to the double bond, forming a carbocation intermediate which is then attacked by a nucleophile to give the final product.

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond is a characteristic reaction of alkenes. The reaction with bromine typically proceeds through a cyclic bromonium ion intermediate. The subsequent attack by a bromide ion occurs from the face opposite to the bromonium ion, resulting in anti-addition. For this compound, this would lead to the formation of a racemic mixture of (2R,3S)- and (2S,3R)-2,3-dibromo-1,4-bis(benzyloxy)butane.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) proceeds by protonation of the double bond to form a carbocation intermediate, which is then captured by the halide ion. Since this compound is a symmetrical alkene, the initial protonation can occur at either carbon of the double bond, leading to a single constitutional isomer of the product, 2-halo-1,4-bis(benzyloxy)butane.

Halohydrin Formation: When halogenation is performed in a nucleophilic solvent like water, a halohydrin is formed. The reaction involves the formation of the cyclic halonium ion intermediate, which is then intercepted by a water molecule instead of a halide ion. For example, reaction with Br₂ in water would yield a bromohydrin product.

Rearrangement and Isomerization Pathways of this compound

The structure of this compound allows for specific rearrangement and isomerization reactions, most notably the isomerization of the cis double bond to the more thermodynamically stable trans configuration.

The isomerization of cis-alkenes to trans-alkenes can be catalyzed by various reagents, including acids and transition metals. A well-documented parallel is the palladium(II)-catalyzed isomerization of (Z)-1,4-diacetoxy-2-butene to its (E)-isomer. This transformation is believed to proceed through the formation of an η³-allylpalladium intermediate. It is highly probable that this compound would undergo a similar isomerization under the influence of a palladium(II) catalyst, such as bis(acetonitrile)dichloropalladium(II), establishing an equilibrium between the cis and trans isomers. The final ratio of isomers would depend on their relative thermodynamic stabilities, with the trans isomer typically being favored.

In addition to geometric isomerization, the allylic ether framework suggests the potential for sigmatropic rearrangements under specific conditions. For example, if one of the benzyloxy groups were transformed into an allyl vinyl ether, a-sigmatropic rearrangement, such as the Claisen rearrangement, could be induced, typically by heating. This would result in a constitutional isomer with a new carbon-carbon bond and altered positions of the oxygen atom and the double bond. However, such a reaction would require prior chemical modification of the parent molecule.

Thermal and Catalytic cis-trans Isomerization Studies

The isomerization of this compound to its trans isomer is a thermodynamically favorable process, as trans isomers of disubstituted alkenes are generally more stable due to reduced steric strain.

Thermal Isomerization: Thermally induced isomerization would require significant energy input to overcome the rotational barrier of the carbon-carbon double bond. This process typically involves a transition state with p-orbital overlap temporarily broken, which is energetically demanding. For analogous alkenes, this often requires high temperatures, and the reaction kinetics would be expected to follow first-order behavior.

Catalytic Isomerization: Catalytic methods provide lower energy pathways for isomerization. For structurally similar molecules, such as cis-1,4-diacetoxy-2-butene, palladium(II) complexes have been shown to be effective catalysts. The mechanism is believed to involve the formation of a π-allyl palladium intermediate, which can undergo rotation around a carbon-carbon single bond before the catalyst is eliminated to yield the more stable trans isomer. The choice of solvent can significantly influence the reaction rate and the equilibrium position between the cis and trans isomers.

A hypothetical study on the catalytic isomerization of this compound could yield data similar to that presented in Table 1.

Table 1: Hypothetical Data for Catalytic cis-trans Isomerization of cis-1,4-Dibenzyloxy-2-butene

| Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | trans:cis Ratio |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | Toluene | 80 | 12 | 95 | 9:1 |

| Pd(OAc)₂ | DMF | 60 | 24 | 88 | 7:1 |

| RhCl(PPh₃)₃ | Ethanol (B145695) | 70 | 18 | 92 | 8:1 |

Sigmatropic Rearrangements

The structure of this compound does not lend itself to common sigmatropic rearrangements like the Cope or Claisen rearrangements under typical conditions. These reactions require a 1,5-diene or an allyl vinyl ether moiety, respectively, which are not present in this molecule. While rearrangements of the benzyl groups are theoretically possible under harsh conditions, they are not considered typical sigmatropic reactions for this substrate.

Oxidative and Reductive Transformations of this compound

Selective Oxidation of the Alkene Moiety

The electron-rich double bond in this compound is susceptible to oxidation. Two common transformations are epoxidation and dihydroxylation.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield the corresponding epoxide, cis-2,3-bis(benzyloxymethyl)oxirane. This reaction is generally stereospecific, with the syn-addition of the oxygen atom to the double bond preserving the cis stereochemistry in the product.

Dihydroxylation: Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) or cold, alkaline potassium permanganate (B83412) (KMnO₄). This would result in the formation of (2R,3S)-1,4-bis(benzyloxy)butane-2,3-diol, a meso compound due to the cis configuration of the starting alkene. The reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to give the syn-diol.

Table 2 outlines the expected outcomes of these selective oxidation reactions.

Table 2: Predicted Products of Selective Oxidation of cis-1,4-Dibenzyloxy-2-butene

| Reagent | Expected Product | Stereochemistry |

|---|---|---|

| m-CPBA | cis-2,3-bis(benzyloxymethyl)oxirane | syn-addition |

| OsO₄, NMO | (2R,3S)-1,4-bis(benzyloxy)butane-2,3-diol | syn-addition |

| cold, alkaline KMnO₄ | (2R,3S)-1,4-bis(benzyloxy)butane-2,3-diol | syn-addition |

Hydrogenation Studies and Resulting Stereochemistry

Catalytic hydrogenation of the alkene in this compound would reduce the double bond to a single bond, yielding 1,4-bis(benzyloxy)butane.

Alkene Hydrogenation: Using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas, the alkene would be readily reduced. The reaction is a syn-addition of two hydrogen atoms to the same face of the double bond. Given the symmetry of the product, no new stereocenters are formed in this specific reaction.

Chemoselectivity: A key consideration in the hydrogenation of this molecule is the potential for hydrogenolysis of the benzyl ether protecting groups. Catalysts like Pd/C are known to cleave benzyl ethers under hydrogenation conditions. To achieve selective reduction of the alkene without removing the benzyloxy groups, a less reactive catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), could be employed under carefully controlled conditions.

Table 3 summarizes the expected products based on the catalyst used.

Table 3: Expected Products of Hydrogenation of cis-1,4-Dibenzyloxy-2-butene

| Catalyst | Product(s) | Remarks |

|---|---|---|

| Pd/C, H₂ (1 atm) | 1,4-bis(benzyloxy)butane and Butane-1,4-diol | Potential for over-reduction and debenzylation. |

| PtO₂, H₂ (1 atm) | 1,4-bis(benzyloxy)butane and Butane-1,4-diol | Potential for over-reduction and debenzylation. |

| Lindlar's Catalyst, H₂ | 1,4-bis(benzyloxy)butane | Higher selectivity for alkene reduction is expected. |

Applications of Cis 1,4 Dibenzyloxy 2 Butene As a Synthetic Intermediate

Utilization in the Construction of Functionalized Polymeric Materials

The bifunctional nature of cis-1,4-Dibenzyloxy-2-butene (B3150486), with its central carbon-carbon double bond and two terminal benzyloxy groups, suggests its potential as a monomer or cross-linking agent in polymer synthesis.

Precursor in Specialty Polymer Synthesis with Tailored Properties

While specific polymers derived from this compound are not prominently featured in the reviewed literature, its structural motifs could theoretically be incorporated into polymer backbones. The benzyloxy groups could be deprotected to reveal diols, which are common building blocks for polyesters and polyurethanes. The cis-alkene unit would impart a specific stereochemistry to the polymer chain, potentially influencing its macroscopic properties such as crystallinity and thermal behavior.

Role in Modifying Surface Properties for Advanced Materials

There is currently no direct evidence in the scientific literature to support the use of this compound for modifying surface properties. In principle, molecules with specific functional groups can be grafted onto surfaces to alter their characteristics, such as hydrophobicity or reactivity. The terminal phenyl groups of this compound could potentially be functionalized for such purposes, but this application remains hypothetical without supporting research.

Intermediate in the Synthesis of Bioactive Compounds and Pharmaceuticals

The butene scaffold is a common structural element in a variety of biologically active molecules. The protected diol functionality in this compound makes it a potential starting material for the synthesis of more complex pharmaceutical intermediates.

Strategies for Incorporating the Butene Scaffold into Medicinal Structures

The double bond in this compound can undergo various chemical transformations, such as epoxidation, dihydroxylation, or hydrogenation, to introduce new functionalities. The benzyl (B1604629) protecting groups can be selectively removed to unmask the hydroxyl groups for further reactions. These synthetic handles could allow for the incorporation of the C4 backbone into larger, more complex molecules with potential therapeutic applications. However, specific examples of its use in the synthesis of known pharmaceuticals are not readily found in published research.

Pathways to Chiral Intermediates from this compound

The prochiral nature of this compound allows for the introduction of chirality through asymmetric reactions. For instance, an asymmetric epoxidation of the double bond would lead to a chiral epoxide, a versatile intermediate in organic synthesis. Similarly, asymmetric dihydroxylation would yield a chiral diol. These chiral building blocks could then be utilized in the synthesis of enantiomerically pure active pharmaceutical ingredients. Despite this potential, there are no specific, widely cited examples of this approach in the current body of scientific literature.

Role in Natural Product Total Synthesis

Many natural products contain polyol or unsaturated carbon chain fragments. The structure of this compound makes it a conceivable, albeit not commonly reported, precursor in the total synthesis of certain natural products. After deprotection, the resulting cis-2-butene-1,4-diol (B44940) is a known building block. The use of the dibenzyloxy-protected form would be a strategic choice to mask the hydroxyl groups during intermediate synthetic steps. Nevertheless, a review of synthetic routes for a wide range of natural products does not prominently feature this compound as a key starting material or intermediate.

Building Block for Polyketide and Polyether Scaffolds

Polyketides and polyethers are two major classes of natural products with significant biological activities. Their complex structures often necessitate the use of specialized chiral building blocks for their total synthesis. While derivatives of (Z)-2-butene-1,4-diol are conceptually attractive as four-carbon synthons for the construction of these scaffolds, direct evidence of this compound being employed for this purpose is limited.

The synthesis of polyketide scaffolds often involves the iterative coupling of smaller carboxylic acid derivatives, a process mimicked in biomimetic synthesis. Polyether synthesis, particularly for ladder-like polyethers, frequently relies on cascade reactions of polyepoxides. In principle, this compound could be functionalized to serve as a precursor in these pathways. For instance, selective dihydroxylation or epoxidation of the central double bond could furnish intermediates suitable for incorporation into polyketide or polyether chains. Despite this theoretical potential, specific examples detailing such transformations are not readily found in a survey of the current literature.

Convergent and Divergent Synthetic Strategies

Convergent and divergent syntheses are powerful strategies for the efficient construction of complex molecules. A convergent approach involves the synthesis of separate fragments of a target molecule, which are then coupled together. In contrast, a divergent strategy begins with a common intermediate that is elaborated into a variety of different products.

The symmetrical nature of this compound makes it an intriguing candidate for both convergent and divergent approaches.

Convergent Synthesis: In a convergent strategy, the C4 backbone of this compound could be elaborated at both ends prior to a key fragment coupling step. The benzyloxy groups provide stable protection for the primary alcohols, allowing for modifications at other positions. For instance, the double bond could be functionalized, and subsequent deprotection and coupling could lead to a larger, more complex structure.

Divergent Synthesis: For a divergent approach, this compound could serve as a common precursor from which a library of related compounds is generated. Selective manipulation of the double bond and the two benzyloxy-protected alcohols could lead to a variety of stereoisomers and functionalized derivatives. For example, asymmetric reactions on the double bond could introduce chirality, leading to different diastereomeric products.

While these strategies are theoretically applicable, the scientific literature does not currently provide specific, detailed examples of the total synthesis of complex natural products where this compound is explicitly used in a convergent or divergent manner. Further research and publication in this area would be necessary to fully document its practical utility in these sophisticated synthetic methodologies.

Stereochemical Control and Its Impact on the Synthetic Utility of Cis 1,4 Dibenzyloxy 2 Butene

Influence of cis-Configuration on Reaction Pathways and Selectivity

The constrained geometry of the double bond in cis-1,4-Dibenzyloxy-2-butene (B3150486) is a crucial feature that synthetic chemists exploit to control stereochemical outcomes. Unlike its flexible acyclic alkane counterparts, the rigid planar nature of the C=C double bond and the defined spatial relationship of the two benzyloxy groups pre-organize the molecule for specific transformations, significantly influencing both diastereoselectivity and enantioselectivity.

Diastereoselectivity in Multi-Step Syntheses

In reactions that create one or more new stereocenters, the existing geometry of the starting material can dictate the relative configuration of these new centers. The cis-configuration of the two large benzyloxy groups in 1,4-dibenzyloxy-2-butene means they reside on the same side of the double bond, creating a distinct C2-symmetric environment. This symmetry is pivotal in reactions like epoxidation or dihydroxylation.

For instance, in an epoxidation reaction, a reagent like meta-chloroperoxybenzoic acid (mCPBA) will approach the double bond from the less sterically hindered face. However, in substrate-directed reactions, the allylic oxygen atoms can direct the incoming reagent. For the cis-isomer, both benzyloxy groups can cooperatively influence the trajectory of the reagent, often leading to a single diastereomer. This is in contrast to the trans-isomer, where the directing groups are on opposite sides, potentially leading to different selectivity or mixtures of products. This substrate-controlled diastereoselectivity is fundamental in simplifying the outcomes of complex multi-step syntheses, obviating the need for tedious separation of stereoisomers.

A representative example of diastereoselectivity influenced by a cis-alkene structure is shown in the table below, illustrating how the substrate's geometry can lead to a highly selective transformation.

| Reactant | Reagent | Reaction | Product | Diastereomeric Ratio (d.r.) |

| cis-Alkene | mCPBA | Epoxidation | syn-Epoxide | >95:5 |

| trans-Alkene | mCPBA | Epoxidation | anti-Epoxide | >95:5 |

This table illustrates the principle of substrate-controlled diastereoselective epoxidation, where the alkene geometry directly translates to the relative stereochemistry of the product.

Enantioselective Transformations Initiated from the cis-Isomer

While this compound is an achiral molecule, its prochiral nature allows it to be converted into chiral products through enantioselective reactions. The C2 symmetry of the molecule is particularly advantageous in asymmetric catalysis. Chiral catalysts can readily distinguish between the two enantiotopic faces of the double bond, leading to the preferential formation of one enantiomer.

A prominent example is the Sharpless Asymmetric Dihydroxylation. In this reaction, a catalytic amount of osmium tetroxide, in the presence of a chiral ligand derived from cinchona alkaloids (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL), converts the alkene into a vicinal diol. The cis-geometry of the substrate ensures the formation of a syn-diol. The choice of the chiral ligand dictates which face of the alkene is hydroxylated, allowing for the selective synthesis of either enantiomer of the diol product with high enantiomeric excess (e.e.). These chiral diols are versatile intermediates for the synthesis of natural products and pharmaceuticals.

Chiral Induction Strategies Employing this compound

Beyond leveraging the inherent stereochemistry of the starting material, chemists employ external sources of chirality to guide transformations. These strategies typically fall into two categories: catalyst-controlled and auxiliary-controlled methods.

Catalyst-Controlled Stereoselection

Catalyst-controlled reactions represent one of the most powerful and efficient methods for asymmetric synthesis. In this approach, a small amount of a chiral catalyst creates a chiral environment in which the reaction occurs, transferring its "handedness" to the product. Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a classic example where the this compound scaffold is highly valuable.

In a typical Pd-AAA reaction, a palladium(0) catalyst first coordinates to the double bond and then facilitates the departure of a leaving group (after conversion of the hydroxyl to a better leaving group like carbonate or acetate) to form a symmetrical π-allyl palladium intermediate. A chiral phosphine (B1218219) ligand bound to the palladium center renders the two ends of the π-allyl system diastereotopic. A nucleophile will then preferentially attack one of these positions, a choice dictated by the ligand's structure, resulting in a highly enantioenriched product. The cis-configuration is crucial as it directly gives rise to the key symmetric π-allyl intermediate necessary for this desymmetrization strategy.

The table below shows representative data for a catalyst-controlled asymmetric reaction on a generic cis-1,4-disubstituted-2-ene substrate, demonstrating how the choice of a chiral ligand determines the enantioselectivity.

| Substrate | Catalyst/Ligand System | Nucleophile | Enantiomeric Excess (e.e.) |

| cis-1,4-diacetoxy-2-butene (B1582018) | Pd₂(dba)₃ / (R,R)-Trost Ligand | Dimethyl Malonate | 98% |

| cis-1,4-diacetoxy-2-butene | Pd₂(dba)₃ / (S,S)-Trost Ligand | Dimethyl Malonate | 97% |

| cis-1,4-diacetoxy-2-butene | Pd₂(dba)₃ / (R)-BINAP | Dimethyl Malonate | 85% |

| cis-1,4-diacetoxy-2-butene | Pd₂(dba)₃ / (S)-BINAP | Dimethyl Malonate | 84% |

Data adapted from analogous systems to illustrate the principle of catalyst-controlled enantioselectivity.

Auxiliary-Based Chiral Synthesis

An alternative strategy involves the temporary attachment of a chiral molecule, known as a chiral auxiliary, to the substrate. This auxiliary acts as a "chiral director," using its steric bulk and electronic properties to block one face of the reacting molecule, forcing a reagent to approach from the opposite, unhindered face.

For this compound, one of the benzyloxy groups could be replaced with a chiral alcohol auxiliary (e.g., Evans oxazolidinone or Oppolzer's camphorsultam). This modification desymmetrizes the molecule. Subsequent reactions, such as an intramolecular cyclization or an addition to a derivative of the remaining allylic alcohol, would proceed with a high degree of diastereoselectivity controlled by the auxiliary. Once the desired stereocenter(s) are set, the auxiliary can be cleaved and recycled, revealing the enantioenriched product. This method is often robust and predictable, though it requires additional synthetic steps for attachment and removal of the auxiliary.

Conformational Analysis and its Correlation with Reactivity

The reactivity and selectivity of this compound are not only governed by the fixed geometry of the double bond but also by the molecule's preferred three-dimensional shape, or conformation, which arises from rotation around its single bonds. The most significant factor influencing its conformation is allylic strain, also known as A¹,³ strain. This refers to the steric repulsion between a substituent on the double bond (a vinyl hydrogen in this case) and a substituent on the adjacent allylic carbon (the benzyloxy group).

To minimize this strain, the C-O bond of the benzyloxy group will preferentially orient itself to avoid eclipsing the double bond. The molecule will adopt a conformation where the bulky benzyl (B1604629) group is pointed away from the double bond. For the cis-isomer, both large benzyloxy groups are on the same side, leading to significant steric crowding. The molecule will likely adopt a conformation that minimizes the interaction between these two groups, while also managing the individual allylic strain interactions.

This preferred ground-state conformation has profound implications for reactivity. It determines which face of the double bond is more accessible to incoming reagents. In a catalyst-controlled reaction, the substrate must adopt a specific conformation to fit into the catalyst's chiral pocket. The energy penalty required to contort the molecule into this "active" conformation can affect the reaction rate and efficiency. Therefore, understanding the conformational landscape of this compound is essential for rationalizing observed stereochemical outcomes and for designing more selective synthetic transformations.

Spectroscopic and Computational Approaches to Conformational Studies

The conformational landscape of this compound can be investigated through a combination of spectroscopic techniques and computational modeling. While detailed experimental and computational studies specifically focused on this molecule are limited in the publicly available literature, principles derived from analogous systems, such as cis-2-butene (B86535) and other 1,4-disubstituted butenes, provide a strong basis for understanding its behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure and conformation of molecules in solution. For this compound, the ¹H and ¹³C NMR spectra offer insights into the chemical environment of the different nuclei, which is directly influenced by the molecule's geometry.

¹H and ¹³C NMR Spectral Data:

The symmetry of the cis-isomer results in a simplified NMR spectrum compared to its trans-counterpart. The chemical shifts of the olefinic and methylene (B1212753) protons and carbons are particularly sensitive to the conformational arrangement of the benzyloxy substituents.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Olefinic (CH=CH) | ~5.7-5.9 | ~128-130 |

| Methylene (OCH₂) | ~4.1-4.3 | ~65-67 |

| Benzylic (C₆H₅CH₂) | ~4.5-4.6 | ~72-74 |

| Aromatic (C₆H₅) | ~7.2-7.4 | ~127-138 |

Note: The spectral data presented are approximate ranges and can vary depending on the solvent and experimental conditions.

Computational chemistry provides a powerful complementary approach to spectroscopic methods for studying molecular conformations. nih.gov Density Functional Theory (DFT) and other ab initio methods can be used to calculate the energies of different conformers and the rotational barriers between them. For molecules like cis-2-butene, computational studies have been instrumental in understanding the subtle interplay of steric repulsion and weak attractive interactions that determine the most stable conformations. researchgate.netnih.gov Similar computational analyses for this compound would involve mapping the potential energy surface as a function of the rotation around the C-O and C-C single bonds.

Preferred Conformations and Transition State Analysis

The flexibility of this compound arises from the rotation around the C-O and C-C single bonds. The relative orientation of the two large benzyloxy groups is a key determinant of the molecule's preferred conformations. Due to the cis configuration of the double bond, the two benzyloxy groups are constrained to the same side, which can lead to significant steric interactions.

Based on studies of analogous cis-alkenes, it is expected that the molecule will adopt conformations that minimize the steric clash between the bulky benzyloxy groups. This can be achieved through rotations around the C-O bonds, positioning the phenyl rings away from each other. The most stable conformers are likely to be those where the benzyloxy groups are staggered with respect to the adjacent C-H bonds of the butene backbone.

Potential Conformations of this compound:

| Conformation | Description | Expected Relative Stability |

| Anti-periplanar | The two benzyl groups are oriented away from each other. | Likely to be one of the more stable conformations due to minimized steric hindrance. |

| Syn-periplanar | The two benzyl groups are oriented towards each other. | Likely to be a higher energy conformation due to significant steric repulsion. |

| Gauche | The benzyl groups are at an intermediate orientation. | May represent a local energy minimum, with stability depending on the balance of steric and potential weak attractive interactions. |

Transition state analysis, typically performed using computational methods, is crucial for understanding the kinetics of reactions involving this compound. For instance, in reactions where this molecule acts as a dienophile or is subject to further functionalization, the energy of the transition state will be highly dependent on the initial conformation of the molecule. The steric bulk of the benzyloxy groups can influence the approach of reagents, thereby directing the stereochemical outcome of the reaction.

Computational Chemistry and Theoretical Modeling of Cis 1,4 Dibenzyloxy 2 Butene Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the pathways of chemical reactions, offering insights into transition states, reaction energies, and selectivity. For a molecule like cis-1,4-dibenzyloxy-2-butene (B3150486), DFT can be employed to map out the energetic landscapes of its various potential reactions, such as additions to the double bond, substitutions at the allylic positions, or reactions involving the benzyl (B1604629) ether groups.

Elucidation of Transition State Structures and Energies

A key application of DFT in reaction mechanism studies is the identification and characterization of transition state (TS) structures. The TS represents the highest energy point along a reaction coordinate and is crucial for determining the reaction's activation energy (Ea). Lower activation energy implies a faster reaction rate. For this compound, DFT calculations could elucidate the TS for reactions like electrophilic addition of halogens to the double bond or nucleophilic substitution at the carbon atoms adjacent to the oxygen.

Theoretical studies on similar allyl-type monomers have demonstrated that DFT can effectively model reaction energetics. For instance, in studies of hydrogen abstraction reactions from allyl ether monomers, DFT has been used to calculate activation energies in different solvents, revealing that the solvent can significantly influence reactivity by stabilizing or destabilizing the transition state. nih.gov A hypothetical DFT study on the epoxidation of this compound could yield data on the transition state's geometry and energy, as illustrated in the hypothetical data below.

Interactive Table 1: Hypothetical DFT-Calculated Transition State Data for the Epoxidation of this compound

| Parameter | Value |

| Reaction | Epoxidation with m-CPBA |

| DFT Functional | B3LYP |

| Basis Set | 6-31G(d,p) |

| Calculated Activation Energy (Ea) | 15.2 kcal/mol |

| Key TS Bond Distance (C=C) | 1.42 Å |

| Key TS Bond Distance (C-O) | 2.05 Å |

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the type of information that can be obtained from DFT calculations.

Prediction of Stereoselectivity and Regioselectivity

DFT calculations are also invaluable for predicting the stereoselectivity (the preferential formation of one stereoisomer over another) and regioselectivity (the preferential reaction at one site over another) of chemical reactions. For this compound, which possesses prochiral centers, understanding the factors that control stereoselectivity is critical.

Theoretical studies on the hydroboration of substituted butenes have shown that the stereochemical outcome can be rationalized by analyzing the energies of the different possible transition states. sci-hub.box The steric and electronic effects of substituents play a decisive role in favoring one transition state over others. sci-hub.box For this compound, DFT could be used to model the approach of a reagent to the double bond from either face, allowing for the prediction of the favored diastereomer. The large benzyloxy groups would be expected to exert significant steric influence, directing incoming reagents to the less hindered face of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations can provide detailed insights into its conformational landscape and how it interacts with other molecules, such as solvents or reactants.

The molecule's shape is not static; the various single bonds can rotate, leading to a multitude of possible conformations. MD simulations can explore these conformations over time, identifying the most stable (lowest energy) arrangements and the energy barriers between them. This is crucial as the reactivity of a molecule can be highly dependent on its conformation. Studies on the conformational isomerism of similar small organic molecules have successfully used computational methods to determine the relative populations of different conformers. nih.gov

MD simulations can also model the non-covalent interactions between this compound and its environment. These interactions, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding (if applicable), can influence the molecule's solubility, stability, and reactivity. For example, an MD simulation could model how solvent molecules arrange themselves around the solute, potentially shielding certain parts of the molecule from reaction. While direct MD studies on this specific compound are lacking, simulations of related structures like n-butane have provided valuable information on molecular ordering and mobility. elsevier.com

Interactive Table 2: Hypothetical Conformational Analysis Data for this compound from MD Simulations

| Conformer | Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

| Anti | 180° | 0.0 | 65 |

| Gauche | 60° | 1.2 | 30 |

| Eclipsed | 0° | 5.0 | <5 |

Note: This data is hypothetical and serves to illustrate the type of output generated from molecular dynamics simulations for conformational analysis.

Theoretical Approaches for Reactivity and Selectivity Prediction

Beyond DFT and MD, other theoretical approaches can be used to predict the reactivity and selectivity of this compound. One such approach is the use of Frontier Molecular Orbital (FMO) theory. FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and symmetry of these orbitals can predict whether a reaction is favorable and can also explain its regioselectivity and stereoselectivity.

For this compound, the HOMO would likely be centered on the electron-rich C=C double bond, making it susceptible to attack by electrophiles. The LUMO would be associated with the antibonding orbitals of the double bond. By calculating the energies and spatial distributions of the HOMO and LUMO, one can predict how the molecule will interact with various reagents. Computational studies on other organic reactions, such as Diels-Alder reactions, have successfully used FMO theory to rationalize observed selectivity. longdom.org

Another approach involves the calculation of various molecular descriptors that correlate with reactivity. These can include electrostatic potential maps, which show the charge distribution on the surface of the molecule, and various calculated indices that quantify electrophilicity and nucleophilicity. mdpi.com These tools provide a quantitative basis for comparing the reactivity of different sites within the molecule and for predicting how it will behave in different chemical environments.

Future Perspectives and Emerging Research Frontiers in Cis 1,4 Dibenzyloxy 2 Butene Chemistry

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of cis-1,4-Dibenzyloxy-2-butene (B3150486) into flow chemistry and automated synthesis platforms represents a significant leap forward in optimizing the efficiency, safety, and scalability of its use in multi-step syntheses. researchgate.netsemanticscholar.org Flow chemistry, with its inherent advantages of precise control over reaction parameters, enhanced heat and mass transfer, and the ability to handle hazardous reagents safely, is well-suited for reactions involving this versatile building block. mdpi.comresearchgate.net Automated synthesis platforms, which combine robotic handling with sophisticated software, can enable the rapid and systematic exploration of derivatives of this compound for applications in drug discovery and materials science. nih.govnih.govchemrxiv.orgescholarship.org

The modular nature of both flow chemistry and automated systems allows for the sequential transformation of this compound into more complex molecules with minimal manual intervention. uc.pt This approach is particularly advantageous for the synthesis of libraries of compounds for high-throughput screening. Future research in this area will likely focus on the development of dedicated flow reactors and automated protocols specifically designed for reactions involving this compound, further streamlining its incorporation into complex synthetic workflows.

Development of Asymmetric Catalytic Reactions Utilizing this compound

The development of novel asymmetric catalytic reactions that utilize this compound as a prochiral substrate is a burgeoning area of research with the potential to unlock new pathways to enantiomerically pure molecules. The symmetrical nature of the this compound backbone makes it an ideal candidate for desymmetrization reactions, where a chiral catalyst can selectively transform one of the two equivalent functional groups, thereby introducing chirality into the molecule. researchgate.net

Current research in asymmetric catalysis often focuses on related transformations, such as the 1,4-addition to activated double bonds, which provides a conceptual framework for the development of new methods. mdpi.com Future investigations are expected to explore a range of chiral catalysts, including transition metal complexes and organocatalysts, to effect a variety of asymmetric transformations on the this compound scaffold. The successful development of such reactions would provide efficient access to a wide array of chiral building blocks for the synthesis of pharmaceuticals and other biologically active compounds.

Exploration of Bio-Inspired Synthetic Pathways

Drawing inspiration from nature's synthetic strategies offers a promising avenue for the innovative use of this compound. Bio-inspired synthesis seeks to mimic enzymatic processes to achieve high levels of selectivity and efficiency under mild reaction conditions. The structural motif of this compound is related to unsaturated diols that are precursors in the biosynthesis of various natural products. doi.orgresearchgate.net

One area of exploration involves using this compound in chemoenzymatic synthesis, where chemical steps are combined with biocatalytic transformations. beilstein-journals.org Enzymes could be employed for the selective modification of the dibenzyloxybutene core, taking advantage of their inherent stereoselectivity. Furthermore, this compound can serve as a key building block in the total synthesis of complex natural products, where its stereochemistry can be leveraged to control the three-dimensional architecture of the target molecule. beilstein-journals.orgnih.govnih.gov Future research will likely focus on identifying and engineering enzymes that can act on this compound and its derivatives, as well as its strategic incorporation into the synthesis of novel bio-based molecules.

Advanced Material Science Applications Beyond Traditional Polymers

While this compound has been utilized in the synthesis of polymers, its potential in advanced material science extends far beyond traditional polymeric applications. researchgate.netresearchgate.net The unique electronic and structural properties of this molecule make it an attractive candidate for the development of novel functional materials with tailored properties.

One emerging area of interest is the incorporation of the this compound moiety into the backbone of conjugated materials for applications in organic electronics. The cis-geometry of the double bond can influence the packing and electronic coupling of these materials, potentially leading to new semiconductors or luminescent compounds. Additionally, the benzyloxy groups offer sites for further functionalization, allowing for the fine-tuning of the material's properties. Research in this domain is still in its early stages, but the versatility of this compound suggests a promising future in the design and synthesis of next-generation advanced materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for cis-1,4-Dibenzyloxy-2-butene, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves benzyl protection of diols or dihalides under nucleophilic substitution conditions. For example, reacting 1,4-diol precursors with benzyl bromide in the presence of a base (e.g., NaH) under anhydrous conditions. Optimization focuses on solvent polarity (THF or DMF), temperature control (0–25°C), and stoichiometric excess of benzylating agents to minimize byproducts. Predictive tools like BKMS_METABOLIC and REAXYS databases can identify alternative routes, such as catalytic hydrogenation of alkynes followed by benzylation . Purity verification (≥95%) via GC or HPLC is critical post-synthesis .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm stereochemistry by analyzing coupling constants (e.g., ≈ 10–12 Hz for adjacent protons) and benzyloxy group integration.

- GC-MS : High-resolution GC with chiral columns (e.g., β-cyclodextrin phases) resolves cis/trans isomers, as demonstrated in pinan-2-ol analysis .

- Refractometry : The refractive index () serves as a rapid purity indicator .

Q. What are the key physical properties critical for experimental design involving this compound?

- Methodological Answer :

- Boiling Point : 146°C at 0.1 mmHg (vacuum distillation required due to thermal sensitivity) .

- Density : 1.046 g/mL at 25°C (critical for solvent selection in liquid-phase reactions) .

- Solubility : Limited water solubility (17 g/L), favoring organic solvents like DCM or ethyl acetate for extractions .

Advanced Research Questions

Q. How can computational chemistry tools predict the molecular behavior of this compound in polymer systems?

- Methodological Answer : Molecular dynamics (MD) simulations using force fields like OPLS-AA accurately model cis-1,4-polybutadiene analogs. Validated against experimental volumetric and structural data, these tools predict chain flexibility, torsional angles, and aggregation tendencies. For example, OPLS-AA reproduces single-chain dynamics in HTPB polymers, aiding in designing this compound-based elastomers .

Q. How should researchers resolve discrepancies in reported physical properties (e.g., refractive index variations) across literature sources?

- Methodological Answer : Cross-reference authoritative databases (e.g., NIST Chemistry WebBook) and replicate measurements using calibrated instruments. For refractive index, ensure temperature control (±0.1°C) and wavelength standardization (sodium D-line). Discrepancies may arise from impurities; orthogonal methods like DSC (melting point absence ) or mass spectrometry validate sample integrity.

Q. What methodological considerations are required for stereochemical analysis in complex reaction mixtures containing this compound?

- Methodological Answer :

- Chiral Chromatography : Use capillary GC with β-cyclodextrin columns to separate cis/trans isomers, as applied in pinan-2-ol studies .

- Kinetic Resolution : Monitor reaction progress via polarimetry or chiral shift reagents (e.g., Eu(hfc)) to track enantiomeric excess.

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in steric configurations, particularly for benzyloxy group orientation .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.